1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE is a synthetic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and 2-fluorophenylpiperazine.
Alkylation Reaction: The 3-bromobenzyl chloride is reacted with piperidine to form 1-(3-bromobenzyl)piperidine.
Coupling Reaction: The resulting 1-(3-bromobenzyl)piperidine is then coupled with 2-fluorophenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromobenzyl)piperidine
- 1-(4-Bromophenyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
Uniqueness
1-[1-(3-BROMOBENZYL)-4-PIPERIDYL]-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the presence of both bromobenzyl and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to other piperazine derivatives. This dual substitution pattern can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
Molecular Formula |
C22H27BrFN3 |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-[1-[(3-bromophenyl)methyl]piperidin-4-yl]-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C22H27BrFN3/c23-19-5-3-4-18(16-19)17-25-10-8-20(9-11-25)26-12-14-27(15-13-26)22-7-2-1-6-21(22)24/h1-7,16,20H,8-15,17H2 |
InChI Key |
OLFJNSYWRJMGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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